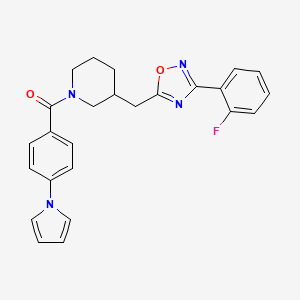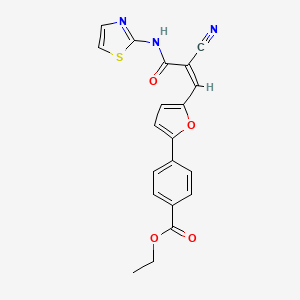
N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, showcasing the complexity of creating such molecules. For instance, a study by Sunder and Maleraju (2013) describes the synthesis of derivatives by reacting pyrazole with substitutions at phenyl and benzofuran with substituted N-(3-chloro-4-fluorophenyl) acetamides, demonstrating a methodological approach to synthesizing complex molecules with precise functional groups (Sunder & Maleraju, 2013).
Aplicaciones Científicas De Investigación
Orexin Receptor Mechanisms in Compulsive Food Consumption
Research on compounds like SB-649868, which is a dual orexin receptor antagonist, has shown significant effects in reducing binge eating in rats without affecting standard food pellet intake. This suggests a major role of orexin-1 receptor mechanisms in binge eating, indicating potential pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Anti-inflammatory Activity
Derivatives of similar structural compounds have been synthesized and assessed for anti-inflammatory activity. Among synthesized derivatives, some showed significant anti-inflammatory activity, highlighting the chemical versatility and potential therapeutic applications of these compounds (Sunder & Maleraju, 2013).
Fluorination Regioselectivity in Chemical Synthesis
Studies on the fluorination of dibenzofuran and related compounds have explored the effects of different N-F reagents on the yield and regioselectivity of fluorinated products. This research aids in understanding the chemical behavior and synthesis pathways for fluorinated organic compounds, which are relevant in designing new molecules for pharmaceutical applications (Zupan, Iskra, & Stavber, 1996).
Nucleophilic Fluorination in PET Radiotracer Synthesis
The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the application of nucleophilic fluorination in developing PET radiotracers for studying cannabinoid receptors. This showcases the importance of fluorine-containing compounds in medical imaging and diagnostics (Katoch-Rouse & Horti, 2003).
Synthesis and Biological Evaluation of Fluorine-Containing Compounds
The creation of novel fluorine-containing molecules and evaluation of their antimicrobial activities highlight the ongoing interest in developing new therapeutic agents. Such research emphasizes the significance of fluorine in modulating biological activity and developing new drugs with potential antibacterial properties (Gadakh, Pandit, Rindhe, & Karale, 2010).
Propiedades
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O4/c19-13-8-12(2-3-14(13)20)22-18(25)17(24)21-9-15(23)10-1-4-16-11(7-10)5-6-26-16/h1-4,7-8,15,23H,5-6,9H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSBFTAOYRTLCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

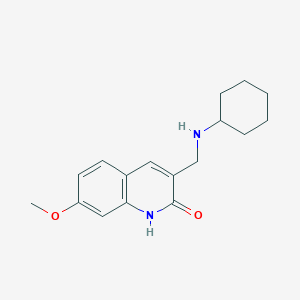
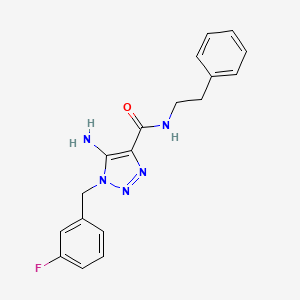
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2485977.png)
![4-Cyclopropyl-6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2485980.png)

![N-[(4-Chlorothiophen-2-yl)methyl]-N-[2-(oxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2485983.png)
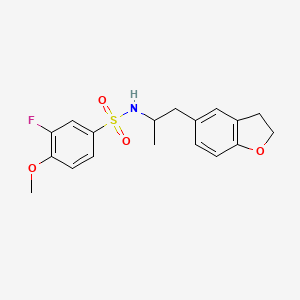
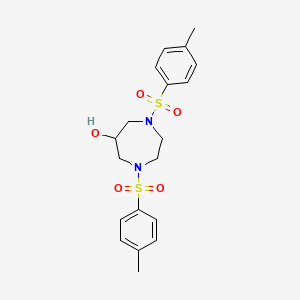

![(4-Bromophenyl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2485990.png)
![N-[6-chloro-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2485991.png)
![2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2485992.png)
